

Physical and chemical characteristics of 2-chloro-1,3-benzenediol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chlororesorcinol**

Cat. No.: **B1584398**

[Get Quote](#)

Introduction

2-Chloro-1,3-benzenediol, also known as **2-chlororesorcinol**, is a chlorinated derivative of resorcinol. It serves as a significant intermediate in the synthesis of a variety of compounds within the pharmaceutical, dye, and fine chemical industries.^[1] The introduction of a chlorine atom onto the resorcinol backbone modifies its electronic properties and reactivity, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, handling, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This section details the fundamental identifiers for 2-chloro-1,3-benzenediol.

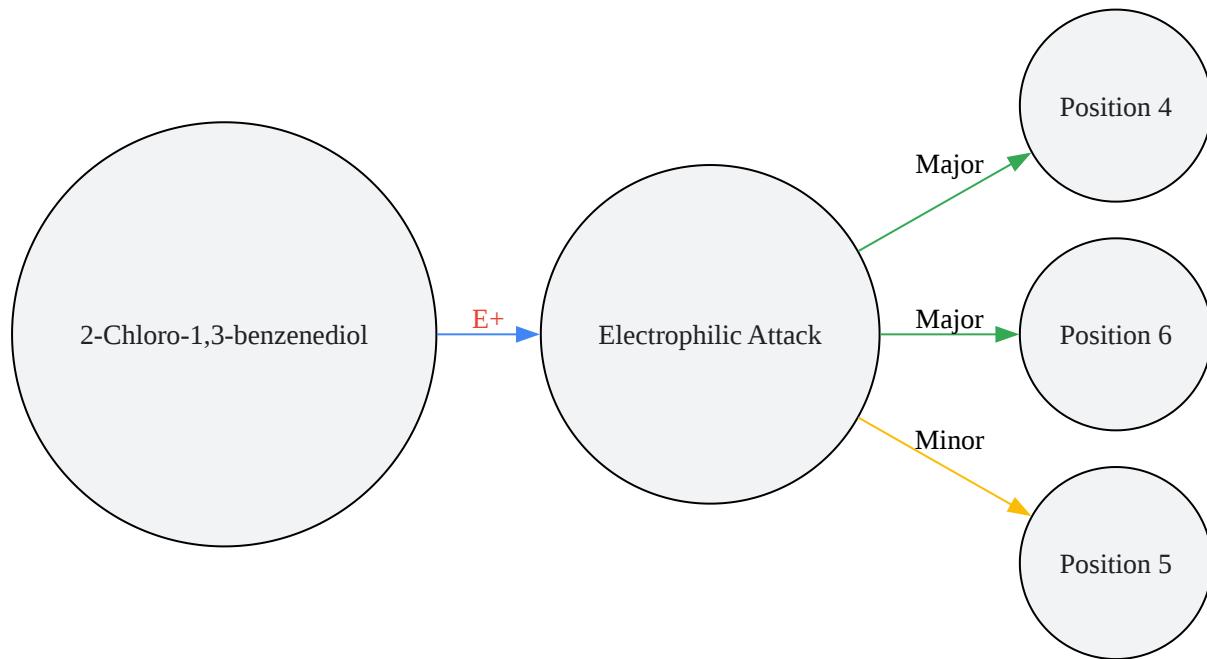
- IUPAC Name: 2-chlorobenzene-1,3-diol^[2]
- Synonyms: **2-Chlororesorcinol**, 2-Chloro-1,3-dihydroxybenzene, Chlororesorcinol^{[2][3][4]}
- CAS Number: 6201-65-6^{[2][3][4]}
- Molecular Formula: C₆H₅ClO₂^{[2][3][5]}
- Molecular Weight: 144.56 g/mol ^[3]

The structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a chlorine (-Cl) atom at position 2.

Caption: Chemical structure of 2-chloro-1,3-benzenediol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications.


Property	Value	Source(s)
Appearance	White solid	[1] [6]
Melting Point	94-99 °C	[1] [6]
Boiling Point	244.1 °C at 760 mmHg	[1] [6]
Density	1.471 g/cm ³	[1] [6]
Molecular Formula	C ₆ H ₅ ClO ₂	[2] [3] [5]
Molecular Weight	144.56 g/mol	[3]
XLogP3	1.9	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]

Chemical Reactivity and Characteristics

The reactivity of 2-chloro-1,3-benzenediol is governed by the interplay of its three substituents on the aromatic ring.

- **Acidity:** The two phenolic hydroxyl groups are weakly acidic and can be deprotonated by a suitable base. This allows for reactions such as ether and ester formation at these positions.
- **Electrophilic Aromatic Substitution:** The hydroxyl groups are strongly activating and ortho-, para-directing. The chlorine atom is deactivating but also ortho-, para-directing. The

combined effect makes the ring highly activated towards electrophilic substitution, with the primary positions for substitution being C4 and C6.

[Click to download full resolution via product page](#)

Caption: Directing effects in electrophilic substitution.

- Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored byproducts. Reactions should be carried out under an inert atmosphere if oxidation is a concern.

Synthesis and Purification Protocols

2-Chloro-1,3-benzenediol is typically synthesized by the direct chlorination of resorcinol. The choice of chlorinating agent and reaction conditions is crucial to control selectivity and minimize the formation of polychlorinated byproducts.

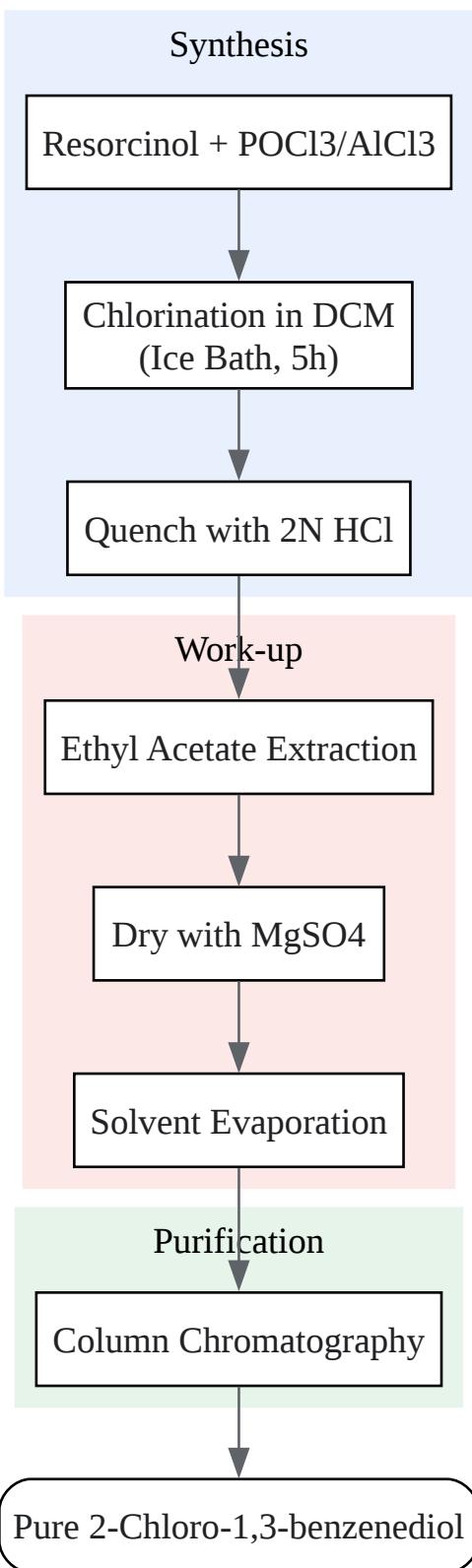
Experimental Protocol: Synthesis via Chlorination of Resorcinol

This protocol is based on a general method for the chlorination of activated aromatic rings.[\[1\]](#)

Materials:

- Resorcinol (1.0 eq)
- Anhydrous Aluminum Chloride (2.0 eq)
- Phosphorus Oxychloride (1.0 eq)
- Dichloromethane (DCM)
- 2N Hydrochloric Acid
- Ethyl Acetate
- Anhydrous Magnesium Sulfate

Procedure:


- In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.6 g, 20 mmol) and resorcinol (1.1 g, 10 mmol) in 30 mL of dichloromethane.[\[1\]](#)
- Cool the mixture in an ice bath.
- Slowly add phosphorus oxychloride (0.72 mL, 10 mmol) to the suspension using a syringe over approximately 90 minutes, maintaining the temperature at 0°C.[\[1\]](#)
- After the addition is complete, allow the reaction to stir for an additional 5 hours.[\[1\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (97:3).[\[1\]](#)
- Upon completion, carefully quench the reaction by adding 15 mL of 2N hydrochloric acid while cooling in an ice bath.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Purification

The crude product is typically a pale yellow solid and can be purified by one of the following methods:

- Column Chromatography: Using a silica gel column with an eluent system such as dichloromethane:methanol (e.g., 97:1.5) is an effective method to isolate the pure product.[1]
- Recrystallization: Recrystallization from a suitable solvent system can also be employed to obtain high-purity 2-chloro-1,3-benzenediol.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-chloro-1,3-benzenediol.

Hazard Class	GHS Statement(s)
Acute Toxicity, Oral	H302: Harmful if swallowed[2]
Skin Corrosion/Irritation	H315: Causes skin irritation[2][7]
Serious Eye Damage/Irritation	H318: Causes serious eye damage[2][7]
Specific Target Organ Toxicity	H335: May cause respiratory irritation[2][7]

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]
- Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[7][8]
- Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[7][8]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

First Aid Measures:

- If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Applications in Research and Development

2-Chloro-1,3-benzenediol is primarily used as a building block in organic synthesis. Its applications include:

- **Pharmaceutical Synthesis:** It serves as an intermediate in the creation of more complex active pharmaceutical ingredients (APIs).^[6]
- **Dye Manufacturing:** The activated aromatic ring makes it a suitable precursor for various dyes.^[1]
- **Agrochemicals:** It can be a starting material for the synthesis of certain pesticides and herbicides.

Conclusion

2-Chloro-1,3-benzenediol is a valuable and versatile chemical intermediate. A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures is essential for its effective and safe utilization in research and manufacturing. The synthetic protocols provided herein offer a solid foundation for its preparation, while the safety data underscores the importance of appropriate laboratory practices.

References

- National Institute of Standards and Technology. (n.d.). 1,4-Benzenediol, 2-chloro-. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). **2-Chlororesorcinol**. In PubChem.
- Amerigo Scientific. (n.d.). **2-Chlororesorcinol** (97%).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Chlororesorcinol | C6H5ClO2 | CID 80331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Chlororesorcinol (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. 2-chloro-1,3-benzenediol [chemicalbook.com]
- 6. 2-Chlororesorcinol | 6201-65-6 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2-chloro-1,3-benzenediol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584398#physical-and-chemical-characteristics-of-2-chloro-1,3-benzenediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com